![molecular formula C9H5NS B1279438 Benzo[b]thiophene-3-carbonitrile CAS No. 24434-84-2](/img/structure/B1279438.png)
Benzo[b]thiophene-3-carbonitrile
Overview
Description
Benzo[b]thiophene-3-carbonitrile is an organic compound with the empirical formula C9H5NS . It has a molecular weight of 159.21 . The compound is also known by the synonym 3-Cyanobenzo[b]thiophene .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives often involves condensation reactions . For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of Benzo[b]thiophene-3-carbonitrile can be represented by the SMILES stringN#Cc1csc2ccccc12
. Chemical Reactions Analysis
Thiophene derivatives, including Benzo[b]thiophene-3-carbonitrile, are essential in various chemical reactions. They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Benzo[b]thiophene-3-carbonitrile has a melting point range of 71-75 °C .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Benzo[b]thiophene-3-carbonitrile: derivatives have been studied for their potential anticancer properties. The thiophene moiety is a common feature in many pharmacologically active compounds, and modifications to this core structure can lead to significant biological activity . Research has shown that certain thiophene derivatives exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for further drug development.
Organic Semiconductors
Thiophene-based molecules play a crucial role in the advancement of organic semiconductorsBenzo[b]thiophene-3-carbonitrile can be used as a building block for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Its structural properties allow for efficient charge transport, which is essential for the performance of these devices.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. The Benzo[b]thiophene-3-carbonitrile structure can be incorporated into compounds that protect metals from corrosion, particularly in harsh environments . This application is vital for extending the lifespan of metal components in various industries.
Anti-inflammatory and Antimicrobial Agents
The thiophene ring system has been associated with anti-inflammatory and antimicrobial effects. Compounds containing Benzo[b]thiophene-3-carbonitrile have the potential to be developed into new medications that can treat inflammatory conditions and bacterial infections .
Material Science: Organic Electronics
In material science, Benzo[b]thiophene-3-carbonitrile derivatives are significant for the development of high-performance materials for organic electronics. They are used in the fabrication of components that require high electron mobility and stability .
Anesthetic Agents
Some thiophene derivatives, such as articaine, are used as anesthetics. While Benzo[b]thiophene-3-carbonitrile itself may not be used directly as an anesthetic, its structural analogs can serve as voltage-gated sodium channel blockers, which are essential for the anesthetic effect in medical procedures .
Mechanism of Action
Target of Action
Benzo[b]thiophene-3-carbonitrile is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular functions
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological properties
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor These properties could impact the bioavailability of the compound
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects
Safety and Hazards
Future Directions
Thiophene-based analogs, including Benzo[b]thiophene-3-carbonitrile, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They are expected to continue playing a vital role for medicinal chemists in the development of advanced compounds with a variety of biological effects .
properties
IUPAC Name |
1-benzothiophene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXHAYDGMCONLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465701 | |
Record name | Benzo[b]thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-3-carbonitrile | |
CAS RN |
24434-84-2 | |
Record name | Benzo[b]thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]thiophene-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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